molecular formula C8H11N3 B14629874 5-(1H-imidazol-5-yl)pentanenitrile CAS No. 56866-60-5

5-(1H-imidazol-5-yl)pentanenitrile

Cat. No.: B14629874
CAS No.: 56866-60-5
M. Wt: 149.19 g/mol
InChI Key: CBPXDNFRFIBHQW-UHFFFAOYSA-N
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Description

5-(1H-imidazol-5-yl)pentanenitrile is a chemical compound that features an imidazole ring attached to a pentanenitrile chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the nitrile group to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel and copper catalysts for cyclization, as well as oxidizing and reducing agents for modifying the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield primary amines.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)pentanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function . The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole
  • 2-methylimidazole
  • 4,5-dimethylimidazole

Uniqueness

5-(1H-imidazol-5-yl)pentanenitrile is unique due to its specific structure, which combines the imidazole ring with a pentanenitrile chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(1H-imidazol-5-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPXDNFRFIBHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717456
Record name 5-(1H-Imidazol-5-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56866-60-5
Record name 5-(1H-Imidazol-5-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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